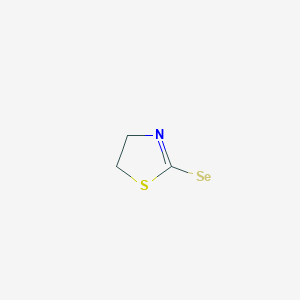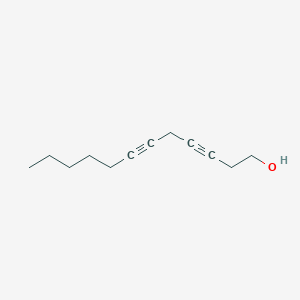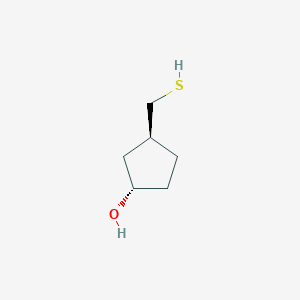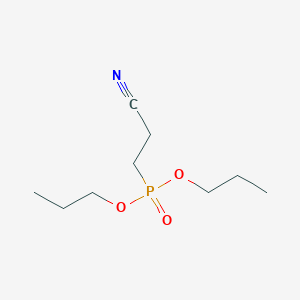![molecular formula C16H12Cl2O4 B14487733 [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate CAS No. 63517-51-1](/img/structure/B14487733.png)
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of chloromethyl and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(chloromethyl)benzoyl chloride with appropriate peroxo compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like chloroform, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as the addition of reagents, temperature regulation, and purification of the final product to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the peroxo group.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoyl compounds.
Applications De Recherche Scientifique
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chloromethyl and benzoyl groups into other molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate involves its interaction with molecular targets through its reactive chloromethyl and peroxo groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate.
Benzoyl peroxide: Shares the peroxo group but lacks the chloromethyl groups.
Chloromethyl benzene: Contains the chloromethyl group but lacks the benzoyl and peroxo groups
Propriétés
Numéro CAS |
63517-51-1 |
|---|---|
Formule moléculaire |
C16H12Cl2O4 |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
[3-(chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H12Cl2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H,9-10H2 |
Clé InChI |
IFALWKQMSGUKGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)



![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)





![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
